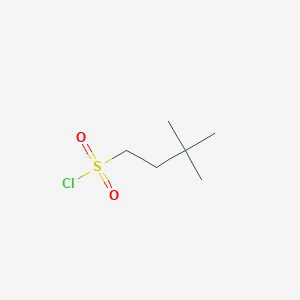

3,3-Dimethylbutane-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethylbutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFKSAMQYRGPCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,3-Dimethylbutane-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutane-1-sulfonyl chloride, a key building block in organic synthesis, plays a crucial role in the development of novel pharmaceuticals and agrochemicals. Its unique neopentyl structure imparts specific steric and electronic properties to molecules, making it a valuable reagent for introducing the 3,3-dimethylbutane-1-sulfonyl moiety. This guide provides a comprehensive overview of the primary synthetic routes to this important compound, detailing the underlying chemical principles, experimental protocols, and comparative analysis of the methodologies.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary approaches: the oxidative chlorination of the corresponding thiol and the reaction of a Grignard reagent with a sulfur-based electrophile. Each strategy offers distinct advantages and is suited for different laboratory settings and scales of production.

Method 1: Oxidative Chlorination of 3,3-Dimethyl-1-butanethiol

This is a widely employed and versatile method for the preparation of sulfonyl chlorides.[1][2] It involves the oxidation of the sulfur atom in 3,3-dimethyl-1-butanethiol, followed by chlorination. Various oxidizing and chlorinating agent combinations have been developed to achieve this transformation efficiently and under mild conditions.[1][3][4]

Reaction Scheme:

Key Mechanistic Considerations

The mechanism of oxidative chlorination typically involves the initial formation of a disulfide intermediate, which is then further oxidized and cleaved by the chlorinating species to yield the sulfonyl chloride.[3] The choice of reagents is critical to control the reaction and avoid over-oxidation or the formation of side products.

Visualization of the Oxidative Chlorination Pathway

Caption: Generalized pathway for the oxidative chlorination of a thiol.

Experimental Protocols

A variety of reagents can be employed for this transformation, with combinations like hydrogen peroxide/thionyl chloride and N-chlorosuccinimide (NCS)/hydrochloric acid being common.[3][5]

Protocol 1A: Using Hydrogen Peroxide and Thionyl Chloride [3][4]

-

Preparation of the Precursor: 3,3-Dimethyl-1-butanethiol is the required starting material.[6] It can be synthesized from 1-chloro-3,3-dimethylbutane via reaction with thiourea followed by hydrolysis, a method analogous to the preparation of other primary thiols.[7][8]

-

Reaction Setup: In a well-ventilated fume hood, a solution of 3,3-dimethyl-1-butanethiol in a suitable solvent (e.g., acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.

-

Reagent Addition: A solution of hydrogen peroxide (30% aqueous) is added dropwise to the thiol solution, followed by the slow addition of thionyl chloride. The molar ratio of thiol to hydrogen peroxide to thionyl chloride is typically optimized for best results, often around 1:3:1.[3]

-

Reaction Monitoring: The reaction is typically rapid and exothermic. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Protocol 1B: Using N-Chlorosuccinimide (NCS) and Hydrochloric Acid [5]

-

Reaction Setup: A solution of 3,3-dimethyl-1-butanethiol in a mixture of acetonitrile and aqueous hydrochloric acid is prepared in a round-bottom flask and cooled in an ice bath.

-

Reagent Addition: N-Chlorosuccinimide is added portion-wise to the stirred solution.

-

Reaction and Work-up: The reaction is stirred at low temperature until completion (monitored by TLC). The work-up procedure is similar to Protocol 1A, with the added benefit that the byproduct, succinimide, is water-soluble and easily removed during the aqueous wash steps.[5]

Data Comparison of Oxidative Chlorination Methods

| Method | Oxidizing/Chlorinating Agents | Typical Yields | Reaction Conditions | Advantages | Disadvantages |

| 1A | H₂O₂ / SOCl₂ | High (up to 97%)[3] | Mild, room temperature[3] | Fast reaction times, cost-effective reagents.[3] | Can be highly exothermic, requires careful control of addition. |

| 1B | NCS / HCl | Good to excellent[5] | Mild, controlled reaction[5] | Safer alternative to gaseous chlorine, easy byproduct removal.[5] | NCS can be more expensive than other reagents. |

Method 2: Grignard Reagent Approach

Reaction Scheme:

Key Mechanistic Considerations

The Grignard reagent, a strong nucleophile, attacks the electrophilic sulfur atom of sulfuryl chloride.[11] Careful control of the reaction temperature is crucial to minimize side reactions, such as the formation of sulfones.[10] The use of an excess of sulfuryl chloride is often employed to favor the formation of the sulfonyl chloride.[12]

Visualization of the Grignard Reaction Workflow

Sources

- 1. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 2. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents [patents.google.com]

- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]

- 6. 1-Butanethiol, 3,3-dimethyl- | C6H14S | CID 19937168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. 1-Chloro-3,3-dimethylbutane, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. books.rsc.org [books.rsc.org]

- 11. youtube.com [youtube.com]

- 12. Preparation of arenesulphonyl chlorides from Grignard reagents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

physicochemical properties of 3,3-Dimethylbutane-1-sulfonyl chloride

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethylbutane-1-sulfonyl chloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, also known as neohexylsulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, reactivity, synthesis, and safe handling of this versatile chemical intermediate. The unique structural feature of this compound—a sterically demanding neopentyl (3,3-dimethylbutyl) group—imparts distinct reactivity and properties, making it a valuable tool in modern organic synthesis.

Molecular Identity and Structural Characteristics

This compound is an organosulfur compound characterized by a sulfonyl chloride functional group attached to a neopentyl carbon skeleton. This structure is fundamental to its chemical behavior.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 10307-18-3[1]

-

Molecular Formula: C₆H₁₃ClO₂S[2]

-

Synonyms: 3,3-dimethyl-1-butanesulfonyl chloride, Neohexylsulfonyl chloride[1]

The presence of a bulky tert-butyl group adjacent to the ethylsulfonyl chloride moiety introduces significant steric hindrance. This sterically encumbered environment influences the compound's reactivity, often moderating the reaction rates with nucleophiles compared to less hindered, linear sulfonyl chlorides like methanesulfonyl chloride.[3][4]

Caption: Molecular structure of this compound.

Physicochemical and Thermodynamic Properties

The physical state and solubility are governed by the interplay between the nonpolar neopentyl group and the polar sulfonyl chloride head.

| Property | Value | Source(s) |

| Molecular Weight | 184.68 g/mol | PubChem |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 43-45 °C (estimated) | [3] |

| Boiling Point | Data not available; subject to decomposition | |

| Density | Data not available | |

| Solubility | Good solubility in polar aprotic solvents (e.g., dichloromethane, chloroform). Soluble in many organic solvents. | [3] |

| Water Solubility | Reacts with water (hydrolysis). | [3][5] |

Discussion of Properties:

-

Melting Point and Phase Behavior: The compound exists as a low-melting solid at room temperature. Its branched structure reduces the efficiency of crystal lattice packing compared to linear analogs, resulting in a relatively low melting point.[3] The observed coloration from white to yellow may indicate the presence of trace impurities or slight decomposition.[3]

-

Solubility Profile: Its solubility in common organic solvents like dichloromethane makes it suitable for a wide range of synthetic applications and for analysis by techniques such as NMR spectroscopy.[3]

-

Thermodynamic Stability: Like most sulfonyl chlorides, it is sensitive to moisture and heat.[6] Thermal decomposition can lead to the release of irritating and toxic gases, including sulfur oxides and hydrogen chloride.[4][7] It should be stored under controlled conditions to ensure its integrity.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | ~1.0 ppm (s, 9H): A sharp singlet for the nine equivalent protons of the tert-butyl group. ~2.0-2.2 ppm (m, 2H): A multiplet for the CH₂ group adjacent to the tert-butyl group. ~3.6-3.8 ppm (m, 2H): A downfield multiplet for the CH₂ group directly attached to the electron-withdrawing sulfonyl group.[8] |

| ¹³C NMR | ~29-30 ppm: Signal for the methyl carbons of the tert-butyl group. ~31-32 ppm: Signal for the quaternary carbon of the tert-butyl group. ~45-50 ppm: Signal for the internal CH₂ carbon. ~60-65 ppm: A downfield signal for the CH₂ carbon bonded to the sulfonyl group. |

| IR Spectroscopy | ~1370-1410 cm⁻¹ & ~1165-1205 cm⁻¹: Two strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[8] ~2800-3000 cm⁻¹: C-H stretching bands from the alkane structure.[8] |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z 184, accompanied by a smaller peak at m/z 186 in an approximate 3:1 ratio, which is the characteristic isotopic signature for a compound containing one chlorine atom. Key Fragments: Loss of Cl (m/z 149), and fragmentation of the neopentyl chain, including a prominent peak for the tert-butyl cation (m/z 57).[8] |

Synthesis and Chemical Reactivity

This compound is a reactive electrophile, a property conferred by the sulfonyl chloride group. It serves as a precursor for introducing the neohexylsulfonyl moiety into various molecular scaffolds.[3][10]

Core Reactivity

The primary reactions involve nucleophilic substitution at the sulfur atom, displacing the chloride, which is an excellent leaving group.[11]

-

Hydrolysis: It reacts readily with water to form the corresponding 3,3-dimethylbutane-1-sulfonic acid and hydrochloric acid.[3] This reactivity necessitates handling under anhydrous conditions.

-

Reaction with Amines (Sulfonamide Formation): It reacts with primary and secondary amines to yield sterically hindered sulfonamides. This is a cornerstone reaction in medicinal chemistry for creating drug candidates.[3][10]

-

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, it reacts with alcohols to form sulfonate esters.[3][10]

Caption: Key reactions of this compound.

Synthetic Methodologies

Several established methods can be employed for the synthesis of sulfonyl chlorides, which are adaptable for preparing the title compound.

-

Chlorosulfonation of Alkanes (Reed Reaction): This process involves the reaction of the corresponding alkane (3,3-dimethylbutane) with a mixture of sulfur dioxide and chlorine, typically initiated by UV light.[3]

-

Oxidative Chlorination: A common laboratory-scale method involves the oxidation of the corresponding thiol (3,3-dimethylbutane-1-thiol) or its derivatives (e.g., S-alkyl isothiourea salts) using an oxidizing agent in the presence of a chloride source. Reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) are effective for this transformation.[12]

Caption: General workflow for the synthesis of sulfonyl chlorides.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

GHS Hazard Information

Based on the general classification for sulfonyl chlorides, the following hazards are expected.[6][13]

| Pictogram(s) | Hazard Class | Hazard Statement(s) |

| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage.[6] | |

| Serious Eye Damage/Eye Irritation, Category 1 | H318: Causes serious eye damage.[6] | |

| Corrosive to metals, Category 1 | H290: May be corrosive to metals.[6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work must be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][14]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (inspect before use), a lab coat, and chemical safety goggles or a face shield.[14]

-

Safe Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[6] Wash hands thoroughly after handling.[7] The substance is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible.[6]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Refrigeration is recommended.[6]

-

Incompatibilities: Keep away from water, strong bases, alcohols, and oxidizing agents.[14] Store in a corrosive-resistant container.[13]

Applications in Research and Development

The utility of this compound is centered on its function as a synthetic intermediate.

-

Organic Synthesis: It is a key building block for introducing the sterically bulky neohexylsulfonyl group. This group can be used as a protecting group or to modulate the physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) of a target molecule.[3] The steric hindrance can also confer selectivity in certain reactions.

-

Pharmaceutical and Agrochemical Development: Sulfonamides are a critical class of compounds in drug discovery, known for a wide range of biological activities. This reagent allows for the synthesis of novel, sterically hindered sulfonamides for screening as potential therapeutic agents or pesticides.[3][10]

-

Chemical Reagents: Its derivatives can be used in various chemical transformations where a bulky, non-nucleophilic leaving group is required.[3]

References

- Smolecule. (n.d.). Buy 3,3-Dimethylbutane-1-sulfinyl chloride.

-

Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

Chemsrc. (2025). 3,3-dimethyl-butane-1-sulfonyl chloride | CAS#:10307-18-3. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H13ClO2S). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Sulfonyl Chloride Derivatives in Organic Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHANESULFONYL CYANIDE. Retrieved from [Link]

-

Wiley Online Library. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dimethylbutane-1-sulfonic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

Sources

- 1. 3,3-dimethyl-butane-1-sulfonyl chloride | CAS#:10307-18-3 | Chemsrc [chemsrc.com]

- 2. PubChemLite - this compound (C6H13ClO2S) [pubchemlite.lcsb.uni.lu]

- 3. Buy 3,3-Dimethylbutane-1-sulfinyl chloride [smolecule.com]

- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. acdlabs.com [acdlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

3,3-Dimethylbutane-1-sulfonyl chloride CAS number and structure

An In-Depth Technical Guide to 3,3-Dimethylbutane-1-sulfonyl chloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile reagent with significant applications in organic synthesis and drug discovery. We will delve into its core chemical properties, synthesis methodologies, reactivity profile, and practical applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Compound Identification and Properties

This compound, also known as neohexanesulfonyl chloride, is an organosulfur compound distinguished by a sterically demanding neohexyl group attached to a reactive sulfonyl chloride moiety. This structural feature significantly influences its reactivity and the properties of its derivatives.

Chemical Structure and Identifiers

-

Chemical Name: this compound

-

Canonical SMILES: CC(C)(C)CCS(=O)(=O)Cl[4]

-

InChI Key: WXFKSAMQYRGPCU-UHFFFAOYSA-N[4]

Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

This table summarizes key quantitative data for easy reference.

| Property | Value | Source |

| Molecular Weight | 184.68 g/mol | [2][3] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 43-45 °C (estimated) | [5] |

| Purity | Min. 95% (typical commercial grade) | [3] |

| XlogP (predicted) | 2.5 | [4] |

Synthesis Methodologies: From Precursors to Product

The synthesis of sulfonyl chlorides can be approached through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Established Synthetic Routes

Several general methods are applicable for the synthesis of this compound:

-

Reed Reaction: This photochemical reaction involves the interaction of an alkane (3,3-dimethylbutane) with sulfur dioxide and chlorine gas. While direct, it can sometimes lead to a mixture of products. The general equation is: R-H + SO₂ + Cl₂ → R-SO₂Cl + HCl.[5]

-

From the Corresponding Alcohol: Treatment of 3,3-dimethylbutan-1-ol with chlorosulfonic acid is a potential route, though it can be aggressive.[5]

-

Oxidative Chlorination of Thiols: The corresponding thiol, 3,3-dimethylbutane-1-thiol, can be subjected to oxidative chlorination to yield the sulfonyl chloride. This is a common and effective method for preparing sulfonyl chlorides.[6]

-

From Sulfonyl Hydrazides: A modern and mild approach involves the conversion of a stable sulfonyl hydrazide precursor into the sulfonyl chloride using an N-halosuccinimide, such as N-chlorosuccinimide (NCS).[6] This method is favored for its clean reaction profile and high yields.

Detailed Experimental Protocol: Synthesis from Sulfonyl Hydrazide

This protocol is based on the robust and mild conversion of sulfonyl hydrazides to sulfonyl chlorides, a method noted for its efficiency and selectivity.[6]

Objective: To synthesize this compound from 3,3-Dimethylbutane-1-sulfonohydrazide.

Materials:

-

3,3-Dimethylbutane-1-sulfonohydrazide (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (2.0 equiv)[6]

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-Dimethylbutane-1-sulfonohydrazide (e.g., 5.0 g, 1.0 equiv) in anhydrous acetonitrile (40 mL).

-

Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (2.0 equiv) in one portion at room temperature.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazide is fully consumed.

-

Work-up: a. Remove the acetonitrile under reduced pressure using a rotary evaporator. b. To the resulting residue, add dichloromethane (50 mL) and deionized water (30 mL). c. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). d. Dry the organic layer over anhydrous MgSO₄.

-

Purification: a. Filter off the drying agent. b. Concentrate the filtrate in vacuo to yield the crude product. c. Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

Caption: Mechanism of sulfonamide formation via nucleophilic attack.

Applications in Research and Drug Development

The sulfonyl chloride functional group is a cornerstone of medicinal chemistry. Its derivatives, particularly sulfonamides, are present in a vast number of approved drugs.

Role as a Synthetic Intermediate

This compound serves as a crucial building block for introducing the neohexanesulfonyl moiety into target molecules. [5]The steric bulk of the neohexyl group can be exploited to:

-

Improve metabolic stability by shielding adjacent functional groups from enzymatic degradation.

-

Enhance lipophilicity, which can modulate a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Probe steric requirements within a biological target's binding pocket.

Importance of the Sulfonyl Group in Pharmaceuticals

The sulfonyl group is a key pharmacophore due to its unique chemical properties. [7]* Hydrogen Bonding: The two oxygen atoms act as strong hydrogen bond acceptors, facilitating tight binding to biological targets like enzyme active sites. [8]* Structural Rigidity: Incorporating a sulfonyl group can constrain the conformation of a molecule, locking it into a bioactive shape. [8]* Therapeutic Targets: Sulfonamides and sulfones are integral to drugs targeting a wide array of diseases, including diabetes, bacterial infections, and inflammation. They are known to inhibit enzymes like carbonic anhydrase, proteases, and kinases. [7][8]For instance, many compounds containing the sulfonyl group are investigated as inhibitors of enzymes involved in glucose metabolism for the treatment of diabetes. [8]

Analytical Characterization

Confirming the identity and purity of this compound is essential. Spectroscopic methods are the primary tools for this purpose. [5]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.0 ppm, 9H), and two methylene groups (-CH₂-CH₂-) adjacent to the tert-butyl and sulfonyl groups, respectively. |

| ¹³C NMR | Resonances for the quaternary carbon, the three equivalent methyl carbons of the tert-butyl group, and the two methylene carbons. |

| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group, typically found in the regions of ~1375 cm⁻¹ (asymmetric) and ~1185 cm⁻¹ (symmetric). |

| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak is ~1/3 the intensity of the M⁺ peak). |

Conclusion

This compound is more than a simple reagent; it is a strategic building block for chemical synthesis and pharmaceutical design. Its distinct combination of a sterically demanding alkyl group and a highly reactive sulfonyl chloride function provides chemists with a powerful tool for creating novel molecules with tailored properties. Understanding its synthesis, reactivity, and analytical profile is critical for leveraging its full potential in advanced research and development.

References

-

1249778-20-8 | 3,3-dimethyl-1-phenylbutane-1-sulfonyl chloride. (n.d.). AA Blocks. Retrieved January 20, 2026, from [Link]

-

3,3-dimethyl-butane-1-sulfonyl chloride | CAS#:10307-18-3. (n.d.). Chemsrc. Retrieved January 20, 2026, from [Link]

-

This compound (C6H13ClO2S). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

-

3,3-Dimethyl-2-oxobutane-1-sulfonyl chloride | C6H11ClO3S. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 20, 2026, from [Link]

-

2,3-dimethylbutane-1-sulfonyl chloride (C6H13ClO2S). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

-

Wang, L., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(11), 2949. Available at: [Link]

- CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride. (n.d.). Google Patents.

-

Picazo-Serrano, M., et al. (2025). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Chen, X., et al. (2014). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 21(3), 311-343. Available at: [Link]

-

Silinan-1-yl 3,3-dimethylbutane-1-sulfonate | C11H24O3SSi. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

A New, Mild Preparation of Sulfonyl Chlorides. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Propose a mechanism to show how 3,3-dimethylbut-1-ene reacts with.... (2024). Pearson. Retrieved January 20, 2026, from [Link]

-

Sulfonyl Chlorides. (n.d.). AMERICAN ELEMENTS®. Retrieved January 20, 2026, from [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Addition of HCl to 3, 3-dimethyl-1-butene yields two products.... (n.d.). Allen. Retrieved January 20, 2026, from [Link]

-

Butane, 1-chloro-3,3-dimethyl-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

Sources

- 1. 3,3-dimethyl-butane-1-sulfonyl chloride | CAS#:10307-18-3 | Chemsrc [chemsrc.com]

- 2. 10307-18-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C6H13ClO2S) [pubchemlite.lcsb.uni.lu]

- 5. Buy 3,3-Dimethylbutane-1-sulfinyl chloride [smolecule.com]

- 6. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamscience.com [benthamscience.com]

A Spectroscopic and Methodological Guide to 3,3-Dimethylbutane-1-sulfonyl Chloride for Advanced Research

This technical guide provides an in-depth analysis of the spectral characteristics of 3,3-dimethylbutane-1-sulfonyl chloride (neohexylsulfonyl chloride), a key building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and established spectroscopic principles to offer a robust analytical profile. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, field-proven methodologies for their acquisition.

Introduction: The Structural Significance of Neohexylsulfonyl Chloride

This compound is a valuable reagent characterized by the sterically hindered neohexyl group attached to a reactive sulfonyl chloride moiety. This unique structural combination influences its reactivity and imparts specific spectroscopic signatures. The tert-butyl group at the 3-position restricts conformational flexibility and sterically shields the adjacent methylene groups, leading to distinct and predictable patterns in its spectral data. Understanding these characteristics is paramount for reaction monitoring, quality control, and structural verification in synthetic workflows.

The following sections provide a comprehensive examination of the expected spectral data for this compound and the underlying principles and experimental considerations for their accurate measurement.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing unambiguous information about the connectivity and chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is characterized by three distinct signals corresponding to the neohexyl backbone. The chemical shifts are influenced by the strong electron-withdrawing effect of the sulfonyl chloride group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.75 | Triplet (t) | 2H | H-1 (α-CH₂) | The methylene group directly attached to the electron-withdrawing SO₂Cl group is significantly deshielded, resulting in a downfield chemical shift. It appears as a triplet due to coupling with the adjacent H-2 methylene protons. |

| ~ 1.95 | Triplet (t) | 2H | H-2 (β-CH₂) | This methylene group is less deshielded than H-1 but is still influenced by the inductive effect of the sulfonyl chloride. It appears as a triplet due to coupling with the H-1 protons. |

| ~ 1.05 | Singlet (s) | 9H | H-4 (tert-Butyl) | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet in the upfield region, as there are no adjacent protons to couple with. |

Note: The coupling constant (J) for the triplets is expected to be in the typical range for acyclic alkanes, approximately 6-8 Hz.

Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show four signals, corresponding to the four unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 65.0 | C-1 (α-CH₂) | The carbon atom directly bonded to the sulfonyl chloride group is significantly deshielded and shifted downfield. For comparison, the analogous carbon in 3,3-dimethyl-1-butanol appears around 61 ppm[1]. |

| ~ 42.5 | C-2 (β-CH₂) | This methylene carbon is further from the electron-withdrawing group and thus appears at a more upfield position. |

| ~ 31.5 | C-3 (Quaternary C) | The quaternary carbon of the tert-butyl group. |

| ~ 29.5 | C-4 (tert-Butyl CH₃) | The three equivalent methyl carbons of the tert-butyl group appear as a single, intense signal. |

Experimental Protocol: NMR Spectroscopy

Rationale for Experimental Choices:

-

Solvent Selection: Due to the reactivity and moisture sensitivity of sulfonyl chlorides, a dry, aprotic deuterated solvent such as chloroform-d (CDCl₃) is the solvent of choice. It is crucial to use a high-purity solvent to avoid signals from water or other contaminants that could react with the sample or obscure important spectral regions.

-

Sample Preparation: To obtain a high-resolution spectrum, the sample must be free of any particulate matter. Filtering the sample solution into the NMR tube is a critical step to ensure good magnetic field homogeneity.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shift to 0.00 ppm.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial and gently swirl to dissolve the compound completely.

-

Filtration: Prepare a filter by placing a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution directly into a clean, dry 5 mm NMR tube.[2]

-

Capping and Mixing: Securely cap the NMR tube and invert it several times to ensure a homogenous solution.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H spectrum using a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for the rapid identification of the key functional groups present in this compound, particularly the sulfonyl chloride group.

Predicted IR Spectroscopic Data

The IR spectrum will be dominated by strong absorptions from the S=O bonds and various C-H vibrations.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~ 2960-2870 | C-H (Alkyl) | Stretching | Strong |

| ~ 1470 | CH₂ | Scissoring | Medium |

| ~ 1390 & 1365 | C(CH₃)₃ | Bending (doublet) | Medium |

| ~ 1380 | S=O | Asymmetric Stretch | Strong |

| ~ 1180 | S=O | Symmetric Stretch | Strong |

| ~ 600 | S-Cl | Stretching | Medium |

Note: The strong absorptions for the symmetric and asymmetric S=O stretches are highly characteristic of the sulfonyl chloride functional group.[3]

Experimental Protocol: IR Spectroscopy

Rationale for Experimental Choices:

-

Sample Preparation: As this compound is a low-melting solid or liquid at room temperature, preparing a thin film between salt plates is the most straightforward method. This avoids the use of solvents that could obscure parts of the spectrum. Salt plates (NaCl or KBr) are used as they are transparent to infrared radiation. It is imperative to work in a moisture-free environment to prevent hydrolysis of the sulfonyl chloride and fogging of the salt plates.[4]

Step-by-Step Methodology:

-

Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

-

Sample Application: In a dry environment (e.g., a glove box or under a stream of dry nitrogen), place a small drop of liquid this compound or a few crystals of the solid onto the center of one salt plate.

-

Film Formation: Place the second salt plate on top of the first and gently rotate them to create a thin, uniform film of the sample between the plates. The film should be free of air bubbles.

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Process the data by subtracting the background spectrum.

-

III. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, which serves as a fingerprint for its identification.

Predicted Mass Spectrometry Data (Electron Ionization)

Under electron ionization (EI) conditions, this compound is expected to undergo characteristic fragmentation.

| m/z | Interpretation | Rationale |

| 184/186 | [M]⁺ (Molecular Ion) | The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl). This peak may be of low intensity due to the lability of the molecule. |

| 149 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 85 | [M - SO₂Cl]⁺ | Cleavage of the C-S bond to form the neohexyl carbocation. This is expected to be a prominent peak. |

| 99/101 | [SO₂Cl]⁺ | Fragment corresponding to the sulfonyl chloride moiety, showing the chlorine isotope pattern.[3] |

| 57 | [C₄H₉]⁺ | The stable tert-butyl carbocation, formed from further fragmentation of the neohexyl fragment. This is expected to be the base peak. |

Diagram: Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

Rationale for Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is a standard technique for volatile, thermally stable small molecules. The high energy (70 eV) effectively induces fragmentation, providing a characteristic fingerprint for structural analysis.[5]

-

Sample Introduction: Gas Chromatography (GC) is an ideal method for introducing a pure sample into the mass spectrometer, as it separates the analyte from any residual solvents or impurities.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

GC-MS Setup:

-

Injector: Set the injector temperature to 250 °C.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

Data Acquisition:

-

Inject 1 µL of the sample solution into the GC-MS.

-

Acquire mass spectra in EI mode at 70 eV.

-

Scan over a mass range of m/z 40-400.

-

Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum.

-

Conclusion

The spectral data profile presented in this guide, derived from established principles and analysis of structurally related compounds, provides a robust framework for the characterization of this compound. The combination of ¹H and ¹³C NMR offers definitive structural elucidation, while IR spectroscopy provides rapid confirmation of the key sulfonyl chloride functional group. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the stable tert-butyl cation. By employing the detailed experimental protocols outlined herein, researchers can confidently verify the identity and purity of this important synthetic reagent, ensuring the integrity and success of their scientific endeavors.

References

-

SpectraBase. 3,3-Dimethyl-1-butanol. [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

-

NIST. Ethanesulfonyl chloride. [Link]

-

NIST. 1-Propanesulfonyl chloride. [Link]

-

PubChem. Ethanesulfonyl chloride. [Link]

-

NIST. 1-Propanesulfonyl chloride. [Link]

-

NIST. Ethanesulfonyl chloride. [Link]

-

SpectraBase. 3-Chloro-1-propanesulfonyl chloride. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

PubChem. 1-Propanesulfonyl chloride. [Link]

-

University of Alberta. NMR Sample Preparation. [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. [Link]

-

Chemistry Stack Exchange. 1H NMR splitting of 3-methyl-1-butanol. [Link]

-

PubChem. 2-Propanesulfonyl chloride. [Link]

-

NIST. Ethanesulfonyl chloride. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Organic & Biomolecular Chemistry. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]

-

The Automated Topology Builder (ATB) and Repository. 3,3-Dimethyl-1-butanol. [Link]

-

D:\MyFiles\general manual\techniques\nmr sample prep.wpd. [Link]

-

University of Alberta. Sample Preparation - NMR. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Durham University. How to make an NMR sample. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. 1 H-NMR spectra of the region containing the methylene to the Li in butyllithium. [Link]

-

PubChem. 3,3-Dimethyl-2-butanol. [Link]

-

SpectraBase. TERT.-BUTYL-4-METHYL-2-METHYLENE-PENT-4-ENOATE. [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

-

Chegg. Solved H NMR Common Name: Cyclohexyl bromide IUPAC Name:. [Link]

-

Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]

-

ResearchGate. Aliphatic and alcohol/ether 13 C NMR signals in Hahn-echo and.... [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029980). [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

solubility of 3,3-Dimethylbutane-1-sulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 3,3-Dimethylbutane-1-sulfonyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 10307-18-3), a key intermediate in organic synthesis. In the absence of publicly available quantitative solubility data, this document establishes a predictive solubility framework based on the compound's distinct molecular structure. More critically, it delivers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise and reliable data. The methodologies are presented as self-validating systems, emphasizing the causal relationships between experimental design, chemical reactivity, and data integrity. Safety protocols for handling this reactive compound are also detailed, ensuring operational excellence and laboratory safety.

Introduction: The Synthetic Utility and Physicochemical Context

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and agrochemicals. The compound's structure features a highly polar sulfonyl chloride functional group (-SO₂Cl) covalently bonded to a nonpolar, sterically hindered neopentyl (3,3-dimethylbutyl) alkyl chain.[1] This amphiphilic nature dictates its interaction with various solvents, a critical parameter that governs reaction kinetics, purification strategies, and overall process scalability.

Understanding the solubility of a reagent is paramount for:

-

Reaction Homogeneity: Ensuring reactants are in the same phase for optimal reaction rates.

-

Process Optimization: Selecting appropriate solvents for reaction, extraction, and crystallization.

-

Safety and Handling: Mitigating risks associated with dissolving highly reactive compounds.

This guide provides the foundational knowledge and practical workflows necessary to characterize the solubility of this compound with scientific rigor.

Physicochemical Profile and Predicted Solubility

The solubility of a solute is governed by the principle of similia similibus solvuntur ("like dissolves like"). The molecular structure of this compound provides clear indicators for predicting its behavior in a range of common organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10307-18-3 | [2][3] |

| Molecular Formula | C₆H₁₃ClO₂S | [1] |

| Molecular Weight | 184.68 g/mol | [1][3] |

| Structure | A polar sulfonyl chloride head with a nonpolar neopentyl tail | [1] |

| Reactivity | Highly reactive with water and other nucleophiles | [4][5] |

Theoretical Solubility Profile

-

Polar Aprotic Solvents: These solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate) are predicted to be excellent solvents. Their polarity can solvate the -SO₂Cl group through dipole-dipole interactions, while their organic character accommodates the alkyl chain. Their aprotic nature prevents the chemical reaction (solvolysis) that would occur with protic solvents. Good solubility in dichloromethane and chloroform has been noted for the structurally similar 3,3-dimethylbutane-1-sulfinyl chloride.[6]

-

Nonpolar Solvents: Solubility is expected to be moderate to low. Aromatic solvents like toluene may offer some solubility due to polarizability, but purely aliphatic solvents like hexane and heptane are likely poor solvents as they cannot effectively solvate the highly polar functional group.

-

Polar Protic Solvents: Solvents such as water, methanol, and ethanol are not suitable for determining thermodynamic solubility . The sulfonyl chloride group will readily undergo solvolysis with these nucleophilic solvents to form the corresponding sulfonic acid or ester, respectively.[4][7] This is a chemical reaction, not a dissolution process.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (MeCN), Ethyl Acetate (EtOAc) | High | Strong dipole-dipole interactions with the -SO₂Cl group; good solvation of the alkyl chain. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | Solvation of the alkyl chain is favorable; limited solvation of the polar head. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low / Insoluble | Poor solvation of the highly polar -SO₂Cl group. |

| Polar Protic | Water, Methanol, Ethanol | Reactive | Solvolysis reaction occurs, leading to decomposition, not true dissolution.[4][7] |

Experimental Protocols for Solubility Determination

The following protocols provide a robust framework for accurately determining the solubility of this compound. All operations must be conducted in a certified chemical fume hood using appropriate personal protective equipment (PPE).[4]

Mandatory Precaution: Anhydrous Conditions

Due to the high reactivity of sulfonyl chlorides with water, all glassware must be oven-dried, and all solvents must be anhydrous.[4] It is recommended to conduct experiments under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis from atmospheric moisture.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, preliminary assessment of solubility in various solvents.[8]

Methodology:

-

Add 20 mg of this compound to a dry 4 mL glass vial.

-

Using a pipette, add 1.0 mL of the selected anhydrous solvent to the vial.

-

Seal the vial and agitate vigorously using a vortex mixer for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).

-

Visually inspect the solution against a dark background.

-

Record the observation based on the following criteria:

-

Soluble: A completely clear solution with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain suspended or settled.

-

Insoluble: The solid appears largely unaffected by the solvent.

-

Protocol 2: Quantitative Solubility by Shake-Flask Gravimetric Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[9][10][11] It relies on preparing a saturated solution, separating a known volume, and quantifying the mass of the dissolved solute.

Methodology:

-

Preparation: To a 10 mL vial with a magnetic stir bar, add an excess amount of this compound (e.g., ~100-200 mg). The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) or mass of the chosen anhydrous solvent. Seal the vial tightly with a PTFE-lined cap.

-

Equilibration: Place the vial on a temperature-controlled shaker or stirring plate set to a constant temperature (e.g., 25.0 °C). Agitate the slurry for a sufficient period to reach equilibrium, typically 24 to 48 hours. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.[9]

-

Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle completely.

-

Sample Collection: Carefully withdraw a known aliquot of the supernatant (the clear, saturated solution) using a pre-warmed (to the equilibration temperature) glass syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a pre-weighed, dry vial. This step is critical to remove any microscopic undissolved particles.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a vacuum oven at a mild temperature (e.g., 35-40 °C) until the solvent has completely evaporated and a constant weight of the solid residue is achieved.

-

Calculation:

-

Let W₁ be the initial weight of the empty vial.

-

Let W₂ be the final weight of the vial plus the dried solute residue.

-

The mass of the dissolved solute is (W₂ - W₁).

-

Calculate the solubility using the mass of the solute and the volume of the aliquot taken. For example: Solubility (mg/mL) = (W₂ - W₁) / (Volume of aliquot in mL).

-

Safety and Handling Precautions

This compound is a corrosive and highly reactive compound that demands strict adherence to safety protocols.

-

Primary Hazards: The compound causes severe skin burns and eye damage. It reacts exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) gas and sulfonic acid.[4]

-

Personal Protective Equipment (PPE):

-

Engineering Controls: All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[4][5]

-

Spill and Waste Management: Spills should be neutralized with a mild base like sodium bicarbonate and absorbed with an inert material. For quenching unused or waste material, slowly add the sulfonyl chloride to a stirred, ice-cooled solution of sodium bicarbonate. Never add water directly to the sulfonyl chloride.

Conclusion

References

-

Pharma Guideline. (n.d.). Determination of Solubility by Gravimetric Method. Pharma Guideline. [Link]

-

Liu, Y., et al. (2024). Prediction of organic sulfur solubility in mixed solvent using feature-based transfer learning and a hybrid Henry's law constant calculation method. ResearchGate. [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-3. [Link]

-

Ghanbari, M., et al. (2012). A Molecular Approach for the Prediction of Sulfur Compound Solubility Parameters. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1205-1215. [Link]

-

Ghanbari, M., et al. (2012). A Molecular Approach for the Prediction of Sulfur Compound Solubility Parameters. Scilit. [Link]

-

LibreTexts Chemistry. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. LibreTexts. [Link]

-

Wired Chemist. (n.d.). Gravimetric Analysis. Wired Chemist. [Link]

-

PubChemLite. (n.d.). This compound (C6H13ClO2S). PubChemLite. [Link]

-

PubChem. (n.d.). 3,3-Dimethyl-2-oxobutane-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

-

PubMed Central (PMC). (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. National Institutes of Health. [Link]

-

Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Organic Syntheses. [Link]

-

ChemRxiv. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. Cambridge Open Engage. [Link]

-

Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University Environmental Health & Safety. [Link]

-

Chemsrc. (2025). 3,3-dimethyl-butane-1-sulfonyl chloride | CAS#:10307-18-3. Chemsrc. [Link]

-

PubMed Central (PMC). (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health. [Link]

-

Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

Sources

- 1. PubChemLite - this compound (C6H13ClO2S) [pubchemlite.lcsb.uni.lu]

- 2. 3,3-dimethyl-butane-1-sulfonyl chloride | CAS#:10307-18-3 | Chemsrc [chemsrc.com]

- 3. 10307-18-3|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy 3,3-Dimethylbutane-1-sulfinyl chloride [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. pharmajournal.net [pharmajournal.net]

reactivity of 3,3-Dimethylbutane-1-sulfonyl chloride with nucleophiles

An In-Depth Technical Guide to the Reactivity of 3,3-Dimethylbutane-1-sulfonyl Chloride with Nucleophiles

Introduction

This compound, a member of the alkanesulfonyl chloride family, presents a unique case study in chemical reactivity, primarily governed by its distinct molecular architecture. The presence of a neopentyl group (a tert-butyl group adjacent to the CH₂-SO₂Cl moiety) introduces significant steric hindrance around the electrophilic sulfur center. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the reactivity of this compound with various nucleophiles. We will delve into the mechanistic underpinnings, kinetic implications, and practical experimental protocols, emphasizing how its structure dictates its chemical behavior. Sulfonyl chlorides are pivotal reagents in medicinal chemistry and organic synthesis, frequently employed for the formation of sulfonamides and sulfonate esters.[1] Understanding the specific reactivity profile of sterically demanding building blocks like this compound is crucial for designing efficient synthetic routes and developing novel molecular entities.

Molecular Structure and Steric Implications

The defining feature of this compound is the tert-butyl group positioned at the β-carbon relative to the sulfonyl chloride functional group. This arrangement, known as a neopentyl structure, creates a sterically congested environment.

Caption: Structure of this compound.

This steric bulk has profound consequences for its reactivity. Nucleophilic attack at the sulfur atom, a key step in its reactions, is significantly impeded.[2] Unlike less hindered primary alkyl halides, neopentyl halides are notoriously unreactive in Sₙ2 reactions due to the bulky groups blocking the backside attack trajectory.[2][3] A similar principle applies here, where the approach of a nucleophile to the sulfur atom is sterically shielded, leading to slower reaction rates compared to simpler alkanesulfonyl chlorides like methanesulfonyl chloride.[4]

General Reaction Mechanisms with Nucleophiles

The reaction of sulfonyl chlorides with nucleophiles generally proceeds through a nucleophilic substitution at the tetracoordinate sulfur atom. Two primary pathways are often considered:

-

Concerted Sₙ2-like Mechanism: The nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step, passing through a trigonal bipyramidal transition state. This is a common pathway for many sulfonyl chlorides.[5][6]

-

Addition-Elimination Mechanism: The nucleophile adds to the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate. This intermediate then eliminates the chloride ion to give the final product. This pathway is more likely with very strong nucleophiles or when the intermediate is stabilized.[5][7]

For most common nucleophiles, the distinction can be subtle, but the overall transformation results in the displacement of the chloride ion.

A competing pathway, particularly for alkanesulfonyl chlorides possessing α-hydrogens, is the elimination-addition mechanism via a sulfene intermediate .[4][8] In the presence of a base, an α-proton can be abstracted, leading to the elimination of HCl and the formation of a highly reactive sulfene (RCH=SO₂). This intermediate is then rapidly trapped by any nucleophile present in the reaction mixture. This compound does possess α-hydrogens, making this pathway a viable alternative to direct substitution, especially under basic conditions.

Caption: Competing reaction pathways for alkanesulfonyl chlorides.

Reactivity Profile with Common Nucleophiles

Reaction with Amines: Sulfonamide Formation

The reaction of sulfonyl chlorides with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides, a functional group prevalent in pharmaceuticals.[9] The reaction typically proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl sulfur.

Caption: General mechanism for sulfonamide formation.

Due to the steric hindrance of the neopentyl group in this compound, this reaction is expected to be slower than with unhindered analogs. The choice of amine and reaction conditions can be critical. Highly hindered amines may react very slowly or not at all. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. In aqueous media, high pH can also promote the reaction, sometimes involving third-order kinetic terms related to the hydrophobicity of the amine.[10][11]

Reaction with Alcohols: Sulfonate Ester Formation

Alcohols react with sulfonyl chlorides in the presence of a base (commonly pyridine) to form sulfonate esters.[12][13] This reaction is synthetically valuable as it converts a poor leaving group (hydroxyl, -OH) into an excellent leaving group (sulfonate, e.g., -OTs, -OMs).[13][14]

A crucial feature of this transformation is that the reaction occurs at the oxygen atom of the alcohol, and the C-O bond remains intact. Consequently, the stereochemistry at the alcohol's carbon center is retained.[12][13]

Caption: Workflow for sulfonate ester synthesis.

The steric bulk of this compound will influence the rate of esterification. Less sterically hindered primary alcohols will react more readily than secondary or tertiary alcohols.[12]

Reaction with Water: Hydrolysis

Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and hydrochloric acid.[15] This hydrolysis is a competing side reaction in many nucleophilic substitutions performed in protic or wet solvents. The rate of hydrolysis for this compound is expected to be relatively slow due to steric hindrance and the hydrophobic nature of the neopentyl group, which disfavors solvation of the transition state.

Mechanistic studies on the hydrolysis of alkanesulfonyl chlorides have shown that the reaction can proceed by direct displacement at the sulfur atom or, under basic conditions, via a sulfene intermediate.[8] For substrates with electron-withdrawing groups on the α-carbon, the sulfene pathway can be observed even under neutral solvolytic conditions.[4]

Reaction with Thiols

The reaction of sulfonyl chlorides with thiols can be more complex than with amines or alcohols. While the expected product might be a thiosulfonate ester (R-SO₂-SR'), a common outcome, especially under vigorous conditions or in the presence of a base, is the formation of a disulfide (R'-S-S-R').[16] This is thought to occur via the initial formation of a sulfinic acid intermediate which then reacts with excess thiol.[16] Efficient methods for the direct conversion of thiols to sulfonyl chlorides often involve oxidative chlorination.[17][18][19]

Quantitative Data and Reactivity Summary

| Nucleophile (Nu-H) | Product Type | Product Structure | Expected Reactivity | Key Considerations |

| Primary/Secondary Amine (R'₂NH) | Sulfonamide | R-SO₂-NR'₂ | Moderate to Slow | Steric hindrance from both reactants is critical. Base is required.[9][10] |

| Alcohol (R'-OH) | Sulfonate Ester | R-SO₂-OR' | Moderate to Slow | Requires a base (e.g., pyridine). Retains stereochemistry of the alcohol.[13] |

| Water (H₂O) | Sulfonic Acid | R-SO₃H | Slow | Competing reaction in protic solvents. Rate is sterically attenuated.[8] |

| Thiol (R'-SH) | Thiosulfonate / Disulfide | R-SO₂-SR' / R'-S-S-R' | Complex | Outcome is condition-dependent. Disulfide formation is common.[16] |

(Where R = 3,3-dimethylbutyl)

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3,3-dimethylbutane-1-sulfonamide

This protocol describes a representative procedure for the reaction with an amine.

Objective: To synthesize a sulfonamide from this compound and benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Protocol 2: Synthesis of Neopentyl 3,3-dimethylbutane-1-sulfonate

This protocol details the conversion of an alcohol to a sulfonate ester.

Objective: To activate neopentyl alcohol by converting it into a sulfonate ester.

Materials:

-

This compound

-

Neopentyl alcohol (2,2-dimethyl-1-propanol)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl), cold

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve neopentyl alcohol (1.0 eq) in a minimal amount of anhydrous DCM and add anhydrous pyridine (1.5 eq).

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. A precipitate of pyridinium hydrochloride may form.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture again to 0 °C and slowly add cold 1 M HCl to neutralize the excess pyridine.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with cold 1 M HCl, water, and finally brine. Dry the organic phase over anhydrous Na₂SO₄.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude sulfonate ester. Further purification may be performed if necessary, though sulfonate esters are often used directly in subsequent steps.

Conclusion

The reactivity of this compound is fundamentally dictated by the severe steric hindrance imposed by its neopentyl structure. This leads to a general decrease in reaction rates for nucleophilic substitution at the sulfur center when compared to less bulky alkanesulfonyl chlorides. While it undergoes the canonical reactions of sulfonyl chlorides—forming sulfonamides with amines and sulfonate esters with alcohols—these transformations require careful consideration of reaction conditions to overcome the steric barrier. Furthermore, the presence of α-hydrogens introduces the possibility of a competing elimination-addition pathway via a sulfene intermediate, particularly under basic conditions. For synthetic chemists, this unique profile makes this compound a valuable tool when slower, more controlled reactivity is desired or when designing molecules where steric bulk is a key architectural feature.

References

-

King, J. F., et al. "Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH." Canadian Science Publishing. Available from: [Link]

-

Cipris, D. & Pouli, D. "A Novel Reaction of Aromatic Sulfonyl Chlorides and Thiols." Organic Preparations and Procedures International. Available from: [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." The Journal of Organic Chemistry, 2009. Available from: [Link]

-

King, J. F. "Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media." Pure and Applied Chemistry. Available from: [Link]

-

Bar-Ziv, R., et al. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4." Angewandte Chemie International Edition, 2019. Available from: [Link]

-

Ogliaruso, M. A., & Dittmer, D. C. "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin." MDPI. Available from: [Link]

-

Chemistry LibreTexts. 23.9: Amines as Nucleophiles. (2021). Available from: [Link]

-

King, J. F., & Hillhouse, J. H. "Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides." Journal of the American Chemical Society, 1983. Available from: [Link]

-

Organic Chemistry Tutor. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). Available from: [Link]

-

Pearson. Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. (2022). Available from: [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." American Chemical Society, 2009. Available from: [Link]

-

Chegg. Solved: Alcohols react with sulfonyl chlorides to form... (2021). Available from: [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. Available from: [Link]

-

Ogliaruso, M. A., & Dittmer, D. C. "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin." PubMed Central, 2020. Available from: [Link]

-

Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available from: [Link]

-

Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Available from: [Link]

-

Master Organic Chemistry. The Most Annoying Exceptions in Org 1 (Part 2). (2011). Available from: [Link]

-

Kevill, D. N., & D'Souza, M. J. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." National Institutes of Health, 2008. Available from: [Link]

-

MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Available from: [Link]

Sources

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. scilit.com [scilit.com]

- 12. youtube.com [youtube.com]

- 13. Solved Alcohols react with sulfonyl chlorides to form | Chegg.com [chegg.com]

- 14. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 15. Buy 3,3-Dimethylbutane-1-sulfinyl chloride [smolecule.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,3-Dimethylbutane-1-sulfonyl Chloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 3,3-dimethylbutane-1-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of alkanesulfonyl chloride decomposition, outlines robust experimental methodologies for thermal analysis, and offers insights into the prediction of decomposition products. By integrating established chemical principles with practical, field-proven protocols, this guide serves as an essential resource for ensuring the safe handling, storage, and utilization of this important chemical intermediate in research and manufacturing settings.

Introduction: The Significance of this compound and its Thermal Profile

This compound, a member of the alkanesulfonyl chloride family, is a valuable reagent in organic synthesis. Its primary utility lies in its ability to introduce the neopentylsulfonyl group into molecules, a moiety of interest in the development of pharmaceuticals and agrochemicals due to its steric bulk and metabolic stability. Sulfonyl chlorides, in general, are key precursors for the synthesis of sulfonamides and sulfonate esters, two functional groups frequently found in biologically active compounds.[1]

The thermal stability of a chemical reagent is a critical parameter that dictates its shelf-life, safe storage conditions, and appropriate application in chemical reactions. Exceeding the thermal decomposition threshold of a compound like this compound can lead to the generation of hazardous and corrosive byproducts, such as sulfur dioxide and hydrogen chloride, posing significant safety risks and potentially compromising the integrity of a chemical process. A thorough understanding of its thermal behavior is therefore not merely an academic exercise but a prerequisite for its safe and effective use.

This guide will explore the potential decomposition pathways of this compound, provide detailed experimental protocols for its thermal characterization, and discuss the interpretation of the resulting data.

Theoretical Framework: Decomposition Mechanisms of Alkanesulfonyl Chlorides

The thermal decomposition of alkanesulfonyl chlorides can proceed through several pathways, the predominance of which is dictated by the structure of the alkyl group, the solvent, and the temperature. The two primary mechanisms are homolytic (radical) and heterolytic (ionic) cleavage of the C-S or S-Cl bonds.